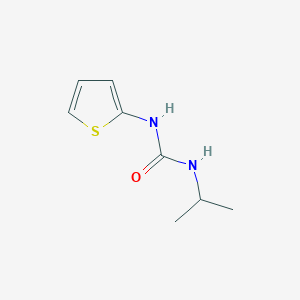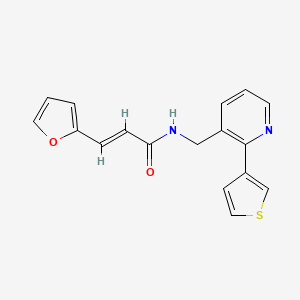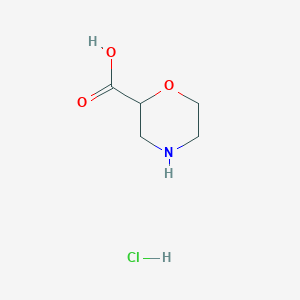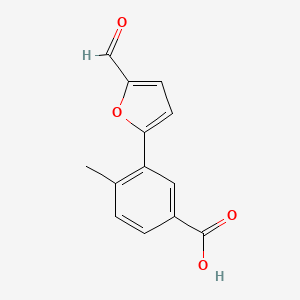
3-(5-Formylfuran-2-yl)-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Formylfuran-2-boronic acid” is a bifunctional reagent used in the synthesis of π-extended heteroarylfuran systems . It’s involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It’s also used in the synthesis of biologically active molecules including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .
Synthesis Analysis
This compound is used as a reactant in various synthesis processes. For instance, it’s involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It’s also used in the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular formula of “5-Formylfuran-2-boronic acid” is C5H5BO4 . Its average mass is 139.902 Da and its monoisotopic mass is 140.028091 Da .
Chemical Reactions Analysis
As a bifunctional reagent, “5-Formylfuran-2-boronic acid” is used in the synthesis of π-extended heteroarylfuran systems . It’s involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It’s also used in the synthesis of biologically active molecules .
Physical And Chemical Properties Analysis
“5-Formylfuran-2-boronic acid” is a pale brown to brown powder . It’s insoluble in water .
Aplicaciones Científicas De Investigación
Synthesis of Schiff-base Ligands
3-(5-Formylfuran-2-yl)-4-methylbenzoic acid has been utilized in the synthesis of Schiff base ligands. These ligands were prepared through the condensation of the compound with diamines like ethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane. These products have been characterized by various spectroscopic methods, indicating the compound's utility in creating complex organic structures (Cui Qing-xia, 2006).
Light-Induced Reactions of Quinones
The compound is involved in light-induced reactions of quinones, leading to the formation of various organic products. This showcases its reactivity under specific conditions, like irradiation with visible light, which is significant for understanding its behavior in chemical reactions (J. Bruce & D. Creed, 1970).
Electrochemical Synthesis
It plays a role in the electrochemical synthesis of complex organic compounds. For instance, its derivatives have been used in the novel electrochemical aryl radical generation and cyclization, followed by carboxylation, indicating its potential in electrochemical applications (H. Senboku, Jun-ya Michinishi, & S. Hara, 2011).
Cyclization Reactions
The compound has been used in cyclization reactions of various organic compounds, demonstrating its utility in creating more complex chemical structures. These cyclization reactions are crucial for the synthesis of novel organic compounds with potential applications in various fields (M. Kočevar, S. Polanc, B. Stanovnik, F. Škerjanc, & M. Tiŝler, 1982).
Formation of Layered Structures
This compound has been instrumental in forming cocrystals and layered structures. Such applications are important in the field of crystal engineering and materials science, where the arrangement of molecules in a solid-state can lead to unique physical properties (V. Pedireddi, A. Ranganathan, & S. Chatterjee, 1998).
Antimicrobial and Nematicidal Activities
Derivatives of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid have shown potential in antimicrobial and nematicidal activities. These studies indicate its potential use in developing new pharmaceuticals or agrochemicals (C. S. Reddy, D. C. Rao, Vookanti Yakub, & A. Nagaraj, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-(5-formylfuran-2-yl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCXJZFYVLACQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Formylfuran-2-yl)-4-methylbenzoic acid | |
CAS RN |
591210-45-6 |
Source


|
| Record name | 3-(5-formylfuran-2-yl)-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

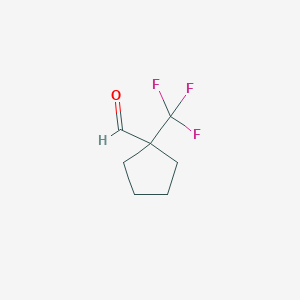
![7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2632536.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2632537.png)
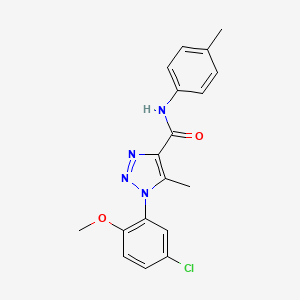
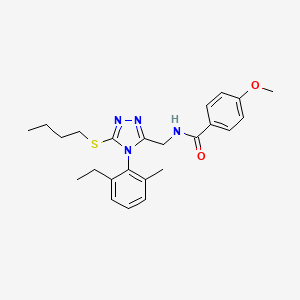
![8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2632542.png)
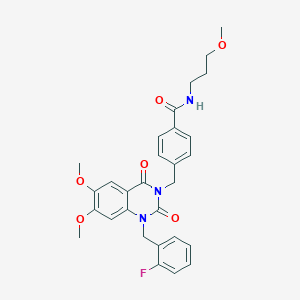

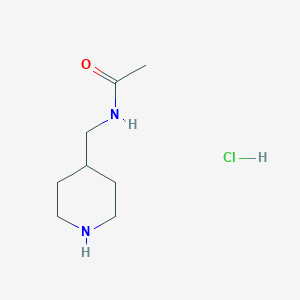

![4-Chloro-6-nitrothieno[2,3-d]pyrimidine](/img/structure/B2632551.png)
